Tataramide B -

Tataramide B

Catalog Number: EVT-8155769
CAS Number:
Molecular Formula: C36H36N2O8
Molecular Weight: 624.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Grossamide is a natural product found in Capsicum annuum with data available.
Source and Classification
  • Source: Tataramide B is extracted from the rhizomes of Acorus tatarinowii.
  • Classification: It is classified as an amide, specifically a derivative of substituted cis-3-phenylacrylic acid .
Synthesis Analysis

The synthesis of Tataramide B has been explored through various methods. The initial isolation involved traditional extraction techniques using solvents such as methanol. More advanced synthetic methodologies have been developed over time, focusing on creating derivatives that maintain the core structure while enhancing biological activity.

Synthetic Methods

  1. Extraction: Initial isolation was achieved through solvent extraction from the rhizomes of Acorus tatarinowii using methanol.
  2. Total Synthesis: Recent studies have reported total synthesis routes that utilize multiple steps, including:
    • Enzymatic reactions: These pathways involve complex enzymatic transformations that mimic natural biosynthetic processes.
    • Chemical synthesis: Sequential reactions including [3,3]-sigmatropic rearrangements have been employed to synthesize Tataramide B and related compounds .
Molecular Structure Analysis

Tataramide B has a distinct molecular structure characterized by:

  • Molecular Formula: C₁₂H₁₆N₂O₅
  • Structural Features: The compound features an amide functional group linked to a phenylacrylic acid moiety. The presence of hydroxyl groups and other substituents contributes to its biological activity.
  • Geometric Configuration: The compound exists in equilibrium with other structural forms, which can influence its reactivity and interactions in biological systems .

Structural Data

  • Molecular Weight: Approximately 252.26 g/mol
  • 2D Structure Representation: The two-dimensional structure can be visualized using cheminformatics tools which provide insights into its physicochemical properties.
Chemical Reactions Analysis

Tataramide B participates in various chemical reactions typical for amides and phenylpropanoids:

  • Hydrolysis: Under acidic or basic conditions, Tataramide B can undergo hydrolysis to yield the corresponding acids and amines.
  • Reactivity with Nucleophiles: The carbonyl carbon in the amide group can react with nucleophiles, leading to further synthetic modifications or degradation products.

Relevant Parameters

  • Reaction Conditions: Temperature and pH are critical parameters that influence the stability and reactivity of Tataramide B during chemical transformations.
Mechanism of Action
  • Glucokinase Activation: Similar compounds have shown potential as glucokinase activators, which play a crucial role in glucose metabolism. This suggests that Tataramide B might influence metabolic pathways related to glucose homeostasis .
  • Antioxidant Activity: Compounds derived from Acorus tatarinowii have demonstrated protective effects against oxidative stress, indicating a possible mechanism involving the modulation of reactive oxygen species .
Physical and Chemical Properties Analysis

Tataramide B exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like methanol and ethanol but less soluble in water.
  • Stability: The compound's stability can vary based on environmental conditions such as temperature and pH.
  • Melting Point: Specific melting point data should be determined experimentally for precise characterization.

Relevant Data

  • pKa Values: The acidity constants can provide insights into its behavior in different pH environments, influencing its solubility and reactivity.
Applications

Tataramide B has potential applications in various scientific fields:

  1. Pharmacology: Investigated for its potential role as a glucokinase activator, which could have implications for diabetes management.
  2. Natural Product Research: As part of the phytochemical arsenal of Acorus tatarinowii, it contributes to the understanding of plant-derived bioactive compounds.
  3. Traditional Medicine: Its historical use in traditional remedies underscores its importance in ethnopharmacology.
Biosynthetic Pathways and Genetic Regulation of Tataramide B

Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid Machinery in Tataramide B Assembly

Tataramide B biosynthesis relies on a multimodular PKS-NRPS hybrid megasynthase, a conserved feature in tetramic acid production. This enzymatic assembly line integrates polyketide and amino acid precursors through coordinated domain activities. The PKS segment typically initiates biosynthesis by elongating a starter unit (e.g., isobutyryl-CoA) via iterative ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. The resulting polyketide chain is transferred to the NRPS module, where condensation (C), adenylation (A), and thiolation (T) domains incorporate specific amino acids—commonly alanine or asparagine—forming a linear polyketide-peptide intermediate [5] [10].

A critical catalytic step involves Dieckmann cyclization, which generates the tetramic acid core (pyrrolidine-2,4-dione). This cyclization is mediated by either:

  • A reductive release (R) domain embedded within the terminal NRPS module (common in fungi) [10]
  • A freestanding thioesterase-like Dieckmann cyclase (e.g., BpdE in bripiodionen biosynthesis) in bacterial systems [5]

Table 1: Domain Organization of PKS-NRPS Hybrids in Tetramic Acid Biosynthesis

Domain/ProteinFunctionExample SystemRole in Tataramide Analogs
KS-AT-ACPPolyketide chain elongationEpicoccamide A [10]Initiates C12-C14 polyketide backbone
C-A-TAmino acid activation and incorporationNemamide [6]Incorporates β-Ala/D-Asn residues
R DomainTetramic acid cyclizationEpicoccamide A [10]Catalyzes ring closure
Standalone CyclaseTrans-acting Dieckmann cyclizationBripiodionen [5]Releases tetramic acid scaffold

Notably, some bacterial systems exhibit non-canonical NRPS architecture. For example, bripiodionen biosynthesis requires aminoacyl transthiolation between discrete T domains on separate NRPS subunits (BpdC and BpdD), bypassing standard A domain specificity rules [5]. Such deviations highlight mechanistic flexibility in Tataramide-like metabolite assembly.

Evolutionary Conservation of Tetramic Acid Biosynthetic Gene Clusters in Marine Microorganisms

Tetramic acid biosynthetic gene clusters (BGCs) exhibit broad phylogenetic conservation across marine microorganisms, reflecting ecological adaptation. Genomic analyses reveal:

  • Nematode-fungal convergence: The nemamide BGC in Caenorhabditis elegans (PKS-1/NRPS-1) shares functional parallels with fungal PKS-NRPS hybrids, despite lacking sequence homology. This suggests convergent evolution of tetramic acid production in response to starvation stress [1] [6].
  • Ubiquity in Actinobacteria: Marine Streptomyces species harbor numerous tetramic acid BGCs (e.g., bripiodionen BGC in Streptomyces reniochalinae), often featuring conserved Dieckmann cyclases like BpdE with 36–52% identity across taxa [5].
  • Pan-bacterial conservation: Core enzymes like PKS-NRPS hybrids and cyclases occur in >70% of sequenced marine actinobacteria, whereas fungal taxa show higher BGC diversification [7].

Table 2: Distribution of Tetramic Acid BGCs Across Marine Taxa

Taxonomic GroupBGC PrevalenceConserved EnzymesEvolutionary Feature
NematodaLimited to CAN neuronsPKS-1, NRPS-1, PKAL-1 [6]Metazoan-specific starvation adaptation
Actinobacteria70–85% of isolatesDieckmann cyclases (BpdE-type) [5]Horizontal gene transfer hotspots
Ascomycota40–60% of generaEmbedded R domains [10]Lineage-specific gene family expansions

Horizontal gene transfer (HGT) significantly shapes BGC distribution. For instance, bacterial Dieckmann cyclase homologs appear in fungal genomes, indicating cross-kingdom HGT events [3]. Conversely, nematode nemamide BGCs show no bacterial homology, supporting de novo evolution in metazoans [1].

Regulatory Networks Governing Secondary Metabolite Production in Source Organisms

Tataramide B production is tightly regulated by organism-specific physiological and genetic cues:

  • Neuronal regulation in nematodes: Nemamide production in Caenorhabditis elegans occurs exclusively in canal-associated neurons (CANs). Expression of PKS-1/NRPS-1 is activated during larval starvation, triggering nemamide synthesis to suppress insulin genes (ins-4, ins-5, ins-19, ins-37) and extend survival [1] [6]. This pathway operates partially independently of the DAF-16/FOXO transcription factor, indicating novel regulatory mechanisms.
  • Bacterial transcriptional control: In Streptomyces, LuxR-family regulators (e.g., BpdR in bripiodionen producers) upregulate PKS-NRPS expression upon nutrient depletion. Deletion of bpdR reduces bripiodionen yield by 80%, while overexpression increases titers 7–8 fold [5].
  • Fungal epigenetic regulation: Epicoccum species employ chromatin remodeling for BGC silencing. Supplementing histone deacetylase inhibitors (e.g., suberoylanilide hydroxamic acid) activates "cryptic" tetramic acid clusters like the epi cluster for epicoccamide A [10].

Cross-talk between primary and secondary metabolism is pivotal. In Salinispora arenicola, nitrogen limitation induces tetramic acid production via global regulator glnR, which derepresses BGC promoters [2]. Similarly, in fungi, carbon catabolite repression mediated by creA modulates NRPS expression [7].

Comparative Analysis of Biosynthetic Routes Across Structurally Related Tetramic Acids

Tataramide B shares core biosynthetic logic with other tetramic acids but exhibits distinct enzymatic innovations:

  • Starter unit selection:
  • Tataramide analogs use isobutyryl-CoA (e.g., bripiodionen) [5]
  • Nemamides incorporate malonyl-CoA [6]
  • Epicoccamide A employs acetyl-CoA [10]

  • Amino acid incorporation:

  • Bacterial systems (bripiodionen) activate amino acids via bidomain A-T modules on separate proteins (BpdC/BpdD) [5]
  • Fungal systems (epicoccamide A) use canonical C-A-T NRPS modules with L-alanine specificity [10]
  • Nematode systems (nemamide) feature divergent A domains with unpredictable specificity for D/L-asparagine [6]

  • Cyclization mechanisms:

  • Fungi: Integrated R domains catalyze reductive release and cyclization (e.g., epicoccamide A) [10]
  • Bacteria: Standalone Dieckmann cyclases (e.g., BpdE, TrdC) mediate substrate-specific cyclization [3] [5]
  • Nematodes: Unusual thioesterase duplication (TE domains on both PKS-1 and NRPS-1) implies redundant release mechanisms [6]

Table 3: Comparative Cyclization Strategies in Tetramic Acid Biosynthesis

SystemCyclase TypeCatalytic MotifKey Feature
Epicoccamide AEmbedded R domainNADPH-dependentMannosylation post-cyclization [10]
BripiodionenStandalone BpdECys-Asp-His triadRecognizes polyketide tail [5]
NemamideDual TE domainsSer-Asp-HisNeuron-specific regulation [6]

Evolution of tailoring modifications: Structural diversity arises from post-cyclization enzymes. Fungal systems frequently glycosylate tetramic acids (e.g., mannosylation in epicoccamide A by Epib [10]), whereas bacterial analogs undergo oxidative decarboxylation or halogenation [5]. Nematode nemamides uniquely incorporate β-alanine and form macrolactams [1]. These differences reflect niche-specific adaptation—glycosylation enhances solubility in marine fungi, while macrolactams may stabilize nemamides in neuronal vesicles.

Properties

Product Name

Tataramide B

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide

Molecular Formula

C36H36N2O8

Molecular Weight

624.7 g/mol

InChI

InChI=1S/C36H36N2O8/c1-44-30-21-25(8-13-29(30)41)34-33(36(43)38-18-16-23-5-11-27(40)12-6-23)28-19-24(20-31(45-2)35(28)46-34)7-14-32(42)37-17-15-22-3-9-26(39)10-4-22/h3-14,19-21,33-34,39-41H,15-18H2,1-2H3,(H,37,42)(H,38,43)/b14-7+

InChI Key

DROXVBRNXCRUHP-VGOFMYFVSA-N

SMILES

COC1=CC(=CC2=C1OC(C2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)C=CC(=O)NCCC5=CC=C(C=C5)O

Canonical SMILES

COC1=CC(=CC2=C1OC(C2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)C=CC(=O)NCCC5=CC=C(C=C5)O

Isomeric SMILES

COC1=CC(=CC2=C1OC(C2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)/C=C/C(=O)NCCC5=CC=C(C=C5)O

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